

Navigating the Procurement and Quality Control of m-PEG12-Mal: A Technical Guide

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Compound of Interest		
Compound Name:	m-PEG12-Mal	
Cat. No.:	B609238	Get Quote

For researchers, scientists, and drug development professionals, the selection and validation of reagents are critical first steps in ensuring the reproducibility and success of their work. This technical guide provides an in-depth overview of **m-PEG12-Mal**, a methoxy-terminated polyethylene glycol with a maleimide functional group, focusing on supplier information, purity assessment, and key experimental protocols.

Supplier Landscape and Purity Specifications

The availability and purity of **m-PEG12-Mal** can vary between suppliers. For ease of comparison, the following table summarizes publicly available information from various vendors. It is important to note that purity claims should always be verified with the supplier's certificate of analysis (CoA) for a specific lot.



Supplier	Catalog Number	Stated Purity	CAS Number	Molecular Weight (g/mol)	Storage Conditions
BroadPharm	BP-22749	98%	88504-24-9	710.8	-20°C
Biopharma PEG	MD141025- 12 (for Mal- PEG12-NHS)	≥95%	N/A	794.85	-20°C
CD BioGlyco	N/A (for Mal- PEG12-NHS ester)	96%	N/A	794.9	-20°C
Glyco MindSynth	GMSL-863	95-98%	88504-24-9	710.8	N/A
CP Lab Safety	N/A (for mPEG12-NH- Mal)	97% Min	88504-24-9	N/A	N/A
Conju-Probe	CP-1174	>95%	88504-24-9	N/A	-20°C
Lab Pro Inc.	M3051-25MG	Min. 95.0% (HPLC)	N/A	710.82	Heat, Light, & Moisture Sensitive

Core Experimental Protocols for Quality Assessment

Rigorous analytical testing is paramount to confirm the identity, purity, and stability of **m-PEG12-Mal**. The following sections detail representative methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of **m-PEG12-Mal** and detecting any impurities.



Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
 - Gradient Program:

■ 0-5 min: 5% B

■ 5-25 min: 5% to 95% B

■ 25-30 min: 95% B

■ 30-35 min: 95% to 5% B

■ 35-40 min: 5% B

• Flow Rate: 1.0 mL/min.

- Detection Wavelength: 220 nm and 302 nm (for the maleimide group).
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve m-PEG12-Mal in the initial mobile phase composition at a concentration of 1 mg/mL.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR spectroscopy is essential for confirming the chemical structure of **m-PEG12-Mal**.



Methodology:

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- Sample Concentration: 5-10 mg/mL.
- Data Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical spectral parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Data Analysis: The resulting spectrum should be analyzed for characteristic chemical shifts and integrations corresponding to the protons of the methoxy group, the ethylene glycol repeat units, and the maleimide ring. The protons of the maleimide group typically appear as a singlet at approximately 6.7 ppm.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the **m-PEG12-Mal**.

Methodology:

- Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
- Sample Preparation:
 - For ESI-MS: Dissolve the sample in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to a concentration of approximately 0.1 mg/mL.
 - \circ For MALDI-MS: Co-crystallize the sample with a suitable matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a MALDI plate.

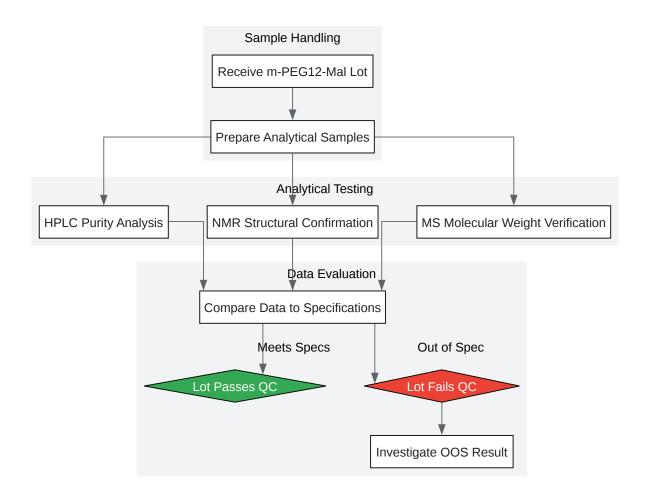


- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: The spectrum should show a prominent peak corresponding to the expected molecular weight of m-PEG12-Mal (710.8 g/mol) plus a proton ([M+H]+) or other adducts (e.g., [M+Na]+).

Visualizing Experimental and Logical Frameworks

To further elucidate the technical aspects of working with **m-PEG12-Mal**, the following diagrams, generated using the DOT language, illustrate a typical quality control workflow and the factors influencing the compound's stability.

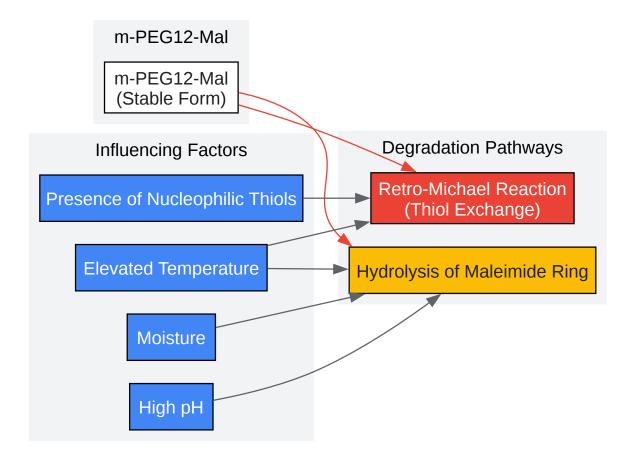




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Caption: A typical experimental workflow for the quality control of an incoming lot of **m-PEG12-Mal**.





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